molecular formula C13H15N B188296 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 6933-54-6

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B188296
CAS RN: 6933-54-6
M. Wt: 185.26 g/mol
InChI Key: RPHFTDJMHACDKH-UHFFFAOYSA-N
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Description

“3-Methyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C13H15N . It is a derivative of “1H-Carbazole, 2,3,4,9-tetrahydro-”, which has the molecular formula C12H13N .


Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers has been developed. The styrene derivatives were isolated in good to high yields with high diastereoselectivities . Another study reported the design, synthesis, and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3 .


Chemical Reactions Analysis

The reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole proceeds through in situ vinylidene ortho-quinone methide (VQM) intermediate formation . Another study indicated that 2,3,4,9-tetrahydro-1H-pyrido analogues displayed excellent antagonism of hTRPV1 activation by capsaicin .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 185.26 g/mol . The molecular weight of its derivative, “1H-Carbazole, 2,3,4,9-tetrahydro-”, is 171.2383 .

Scientific Research Applications

Bacterial Biotransformation

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole has been studied for its bacterial biotransformation by Ralstonia sp. strain SBUG 290. This strain can transform 2,3,4,9-tetrahydro-1H-carbazole into various products, including 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one, revealing its potential in pharmacological applications (Waldau et al., 2009).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds from this compound. This includes the creation of methyl isoxazolo[5,4-a]carbazole-3-carboxylates, which have potential applications in chemical research and possibly in pharmaceuticals (Martin & Prasad, 2007).

Photophysical Characterization

Studies have been conducted on the photophysical properties of derivatives of this compound. These derivatives are sensitive to solvent polarity, making them interesting for studies in fluorescence and molecular interactions (Ghosh et al., 2013).

Anticorrosion Applications

Carbazole derivatives, including this compound, have been evaluated as potential anticorrosion agents for mild steel. Their effectiveness in various environments, such as acidic and biotic media, highlights their potential in industrial applications (Nwankwo et al., 2018).

Anticancer Research

The compound has been investigated for its anticancer properties. Synthesized derivatives of this compound have shown significant activity against certain cancer cell lines, indicating its potential in cancer therapy (Chaudhary & Chaudhary, 2016).

Antimicrobial Studies

Novel derivatives of this compound have been synthesized and tested for their antimicrobial properties, showing promise in the development of new antibacterial and antifungal agents (Surendiran et al., 2008).

properties

IUPAC Name

3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFTDJMHACDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343293
Record name 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6933-54-6
Record name 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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